

(E)-docos-13-en-1-ol IUPAC name and synonyms

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Compound of Interest

Compound Name: 13(E)-Docosenol

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An In-depth Technical Guide to (E)-docos-13-en-1-ol

This technical guide provides a comprehensive overview of (E)-docos-13-en-1-ol, a long-chain unsaturated fatty alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document covers the nomenclature, physicochemical properties, natural occurrence, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are also provided, alongside graphical representations of key chemical and analytical workflows.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: (E)-docos-13-en-1-ol[1]

Synonyms:

- 13(E)-Docosenol[1]
- 13-Docosen-1-ol, (13E)-[1]
- trans-13-docosen-1-ol[1]
- C22H44O[1]

Chemical and Physical Properties

The physicochemical properties of (E)-docos-13-en-1-ol are crucial for understanding its behavior in biological and chemical systems. The data presented below is primarily based on computational models from publicly available databases. For comparison, data for the (Z)-isomer, erucyl alcohol, is also included where available.

Property	(E)-docos-13-en-1-ol	(Z)-docos-13-en-1-ol (Erucyl Alcohol)
Molecular Formula	C ₂₂ H ₄₄ O	C ₂₂ H ₄₄ O
Molecular Weight	324.6 g/mol [1]	324.6 g/mol [2]
IUPAC Name	(E)-docos-13-en-1-ol[1]	(Z)-docos-13-en-1-ol[2]
CAS Number	Not available	629-98-1[3]
XLogP3	9.6[1]	9.6[2]
Hydrogen Bond Donor Count	1[1]	1[2]
Hydrogen Bond Acceptor Count	1[1]	1[2]
Rotatable Bond Count	19[1]	19[2]
Exact Mass	324.339216023 Da[1]	324.339216023 Da[2]
Monoisotopic Mass	324.339216023 Da[1]	324.339216023 Da[2]
Topological Polar Surface Area	20.2 Å ² [1]	20.2 Å ² [2]
Heavy Atom Count	23[1]	23[2]
Complexity	222[1]	222[2]

Natural Occurrence

(E)-docos-13-en-1-ol has been reported in *Simmondsia chinensis*, commonly known as jojoba. [1] The seeds of this plant are a well-known source of liquid wax esters, which have applications in cosmetics and as industrial lubricants.

Biological Activity

There is currently a lack of specific studies on the biological activity of (E)-docos-13-en-1-ol. However, research on structurally related long-chain fatty amides, specifically the (Z)-isomer of 13-docosenamide (erucamide), has revealed significant biological activities. Studies have shown that (Z)-13-docosenamide possesses antimicrobial and cytotoxic properties.[4] For instance, it has demonstrated antimicrobial activity against various pathogenic bacteria and fungi, and it has also been shown to inhibit the proliferation of hepatocellular carcinoma cells in vitro.[4] While these findings pertain to a related amide with a cis configuration, they suggest that long-chain docosenoyl derivatives are a class of molecules with potential bioactivity, warranting further investigation into the specific properties of (E)-docos-13-en-1-ol.

Experimental Protocols

Proposed Synthesis via Wittig Reaction

A common and effective method for the synthesis of trans-alkenes is the Wittig reaction, particularly using stabilized ylides, or the Schlosser modification for non-stabilized ylides.[5] A plausible synthetic route for (E)-docos-13-en-1-ol is outlined below.

Objective: To synthesize (E)-docos-13-en-1-ol from commercially available starting materials.

Materials:

- 1-Bromononane
- Triphenylphosphine
- 13-Hydroxytridecanal
- A strong base (e.g., n-butyllithium)
- Anhydrous solvent (e.g., THF)
- Standard glassware for organic synthesis

Procedure:

- Preparation of the Phosphonium Ylide (Wittig Reagent):
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an anhydrous solvent such as THF.
 - Add 1-bromononane to the solution and stir at room temperature. The reaction will form the corresponding phosphonium salt, which will precipitate out of the solution. The reaction may require heating to proceed at a reasonable rate.
 - Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. Dry the salt under vacuum.
 - To generate the ylide, suspend the phosphonium salt in anhydrous THF and cool the mixture to a low temperature (e.g., -78 °C).
 - Slowly add a strong base, such as n-butyllithium, until the characteristic color of the ylide appears.
- Wittig Reaction:
 - In a separate flask, dissolve 13-hydroxytridecanal in anhydrous THF.
 - Slowly add the solution of the phosphonium ylide to the aldehyde solution at low temperature.
 - Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- The crude product will contain the desired (E)-docos-13-en-1-ol and triphenylphosphine oxide as a byproduct.
- Purify the product using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Analytical Methods

GC-MS is a powerful technique for the analysis of long-chain fatty alcohols.[\[2\]](#)[\[6\]](#)

Sample Preparation:

- For complex mixtures, such as natural product extracts, a saponification step may be necessary to hydrolyze any esters and release the free alcohol.
- The alcohol can be derivatized to increase its volatility and improve chromatographic performance. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers or trifluoroacetic anhydride to form trifluoroacetate (TFA) esters.[\[7\]](#)

Instrumentation and Conditions:

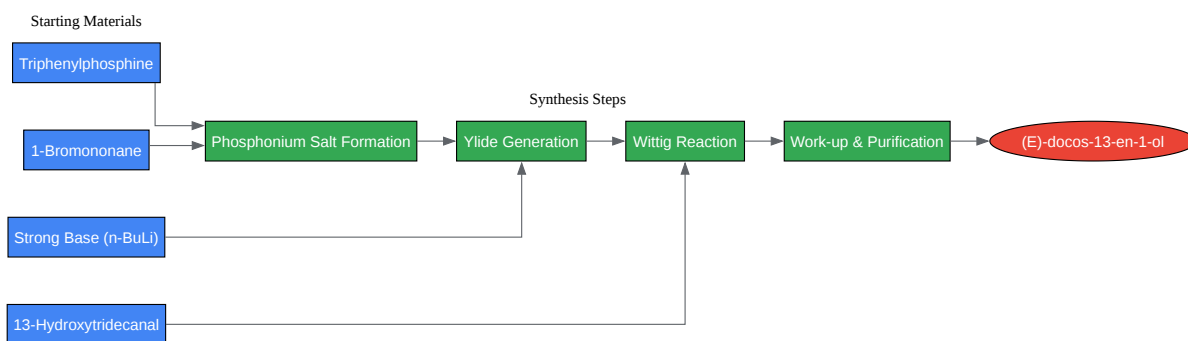
- Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
- Oven Program: A typical temperature program would start at a low temperature (e.g., 60-100 °C), followed by a ramp to a high temperature (e.g., 300-320 °C) to ensure the elution of the long-chain alcohol.
- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification. For increased sensitivity, selected ion monitoring (SIM) can be used.

^1H and ^{13}C NMR are indispensable for the structural elucidation of organic molecules.[\[8\]](#)[\[9\]](#)

- ^1H NMR: The spectrum of (E)-docos-13-en-1-ol is expected to show:
 - A triplet corresponding to the terminal methyl group.

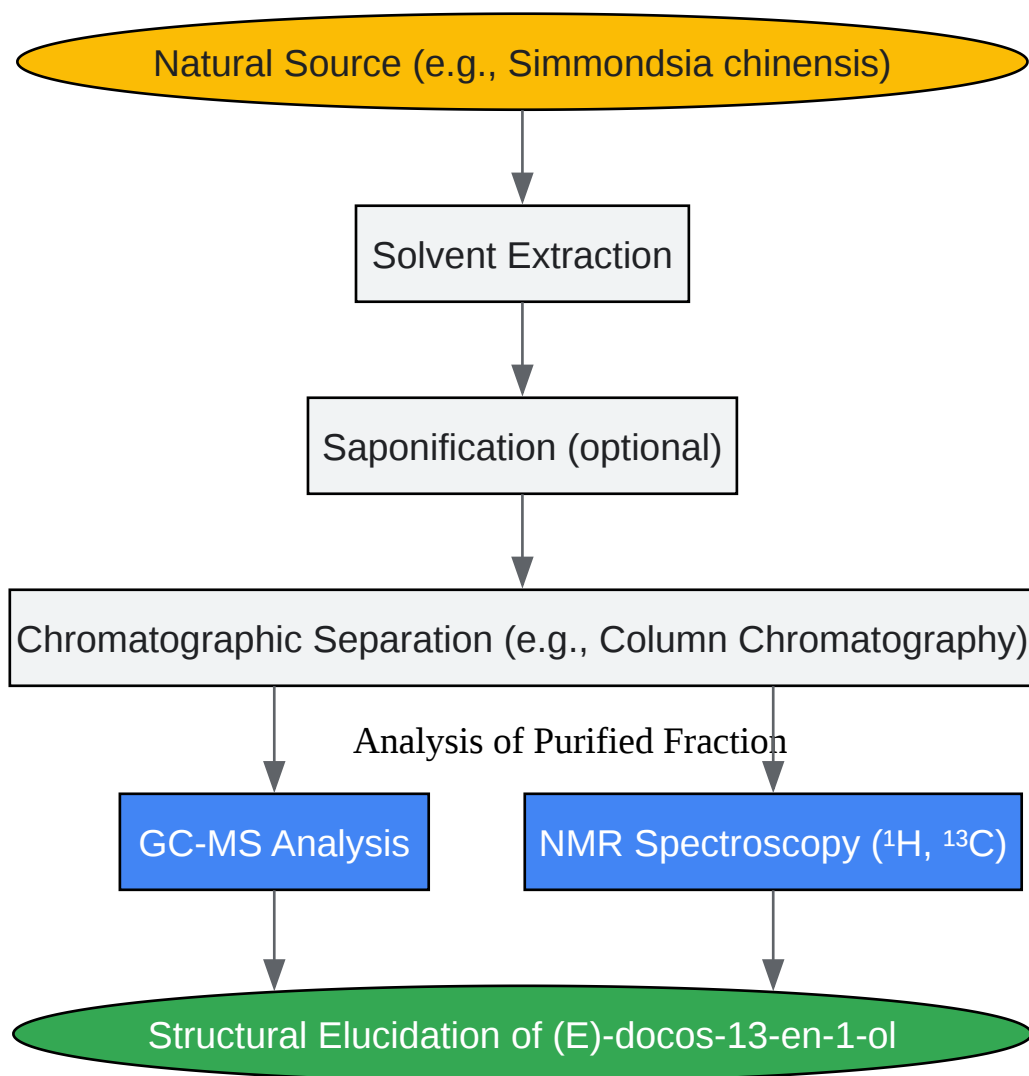
- A large, complex multiplet for the methylene groups of the aliphatic chains.
- A characteristic multiplet in the olefinic region (around 5.4 ppm) for the two protons of the trans-double bond, with a large coupling constant ($J \approx 15$ Hz).
- A triplet corresponding to the methylene group adjacent to the hydroxyl group.
- A signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.
- ^{13}C NMR: The ^{13}C NMR spectrum is expected to show:
 - A signal for the terminal methyl carbon.
 - A series of signals for the methylene carbons.
 - Two signals in the olefinic region (around 130 ppm) for the carbons of the double bond.
 - A signal for the carbon bearing the hydroxyl group (around 63 ppm).

Mandatory Visualizations



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Caption: General synthetic workflow for (E)-docos-13-en-1-ol via the Wittig reaction.



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Caption: Logical workflow for the isolation and identification of (E)-docos-13-en-1-ol.

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